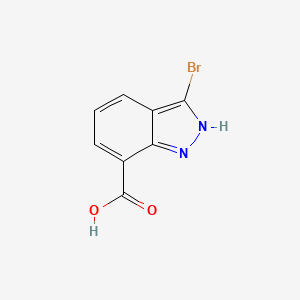

3-Bromo-1H-indazole-7-carboxylic acid

Description

3-Bromo-1H-indazole-7-carboxylic acid (CAS: 1040101-01-6) is a brominated indazole derivative with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol . This compound features a bromine atom at position 3 and a carboxylic acid group at position 7 of the indazole scaffold. It serves as a critical intermediate in pharmaceutical synthesis, particularly for antiviral agents and kinase inhibitors. Its synthesis often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, as demonstrated in protocols using phenylboronic acid and sodium carbonate . The compound’s structural confirmation is supported by ¹H NMR data (DMSO-d₆: δ 13.48 for the carboxylic proton, 8.06–7.34 ppm for aromatic protons) .

Properties

IUPAC Name |

3-bromo-2H-indazole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-4-2-1-3-5(8(12)13)6(4)10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOGUOJFKMABOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659578 | |

| Record name | 3-Bromo-2H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040101-01-6 | |

| Record name | 3-Bromo-2H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-indazole-7-carboxylic acid typically involves the bromination of indazole derivatives. One common method includes the reaction of 3-bromoaniline with ethyl 2-cyanoacetate under basic conditions to form an intermediate, which is then cyclized to produce the indazole ring. The resulting compound is further brominated at the 3-position and carboxylated at the 7-position to yield 3-Bromo-1H-indazole-7-carboxylic acid .

Industrial Production Methods

Industrial production of 3-Bromo-1H-indazole-7-carboxylic acid often involves large-scale bromination and carboxylation reactions. These processes are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-indazole-7-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-1H-indazole-7-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various indazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-Bromo-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Indazole Derivatives

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | logP* |

|---|---|---|---|---|---|

| 3-Bromo-1H-indazole-7-carboxylic acid | 1040101-01-6 | C₈H₅BrN₂O₂ | 241.04 | Br, COOH | 1.8 |

| 7-Bromo-1H-indazole-3-carboxylic acid | 885278-71-7 | C₈H₅BrN₂O₂ | 241.04 | Br, COOH | 1.6 |

| Methyl 3-bromo-1H-indazole-5-carboxylate | 1086391-06-1 | C₉H₇BrN₂O₂ | 255.07 | Br, COOCH₃ | 2.5 |

| 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid | 885522-01-0 | C₈H₄BrFN₂O₂ | 259.03 | Br, F, COOH | 2.1 |

*Predicted using ChemSpider data .

Biological Activity

3-Bromo-1H-indazole-7-carboxylic acid (3BI) is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of NADPH oxidase. This article reviews the synthesis, biological properties, and potential therapeutic applications of 3BI, supported by data tables and relevant research findings.

- Chemical Formula : C₈H₅BrN₂O₂

- Molecular Weight : 241.04 g/mol

- CAS Number : 1040101-01-6

- Solubility : Soluble in organic solvents with a low aqueous solubility.

3-Bromo-1H-indazole-7-carboxylic acid acts as a potent and selective inhibitor of NADPH oxidase, an enzyme critical in the production of reactive oxygen species (ROS). By inhibiting this enzyme, 3BI can potentially reduce oxidative stress, which is implicated in various pathological conditions including inflammation and cancer.

Inhibition of NADPH Oxidase

Research indicates that 3BI binds to the active site of NADPH oxidase, effectively blocking its activity. This inhibition leads to decreased ROS production, which has been linked to various therapeutic effects:

- Anti-inflammatory Effects : By reducing ROS levels, 3BI may mitigate inflammation in various models.

- Neuroprotective Properties : In neurodegenerative disease models, the antioxidant properties of 3BI have shown promise in protecting neuronal cells from oxidative damage.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study demonstrated that 3BI significantly reduced ROS levels in cultured macrophages exposed to inflammatory stimuli. The half-maximal inhibitory concentration (IC50) for ROS reduction was found to be approximately 20 µM.

-

Animal Models :

- In a mouse model of colitis, administration of 3BI resulted in reduced clinical scores and histological damage compared to control groups. This suggests a protective role against inflammatory bowel disease.

Table of Biological Activity Data

| Study Type | Model Type | IC50 (µM) | Observed Effects |

|---|---|---|---|

| In Vitro | Macrophages | 20 | Reduced ROS production |

| In Vivo | Colitis Mouse Model | N/A | Decreased inflammation and tissue damage |

| In Vitro | Neuronal Cells | 15 | Neuroprotection against oxidative stress |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.